Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate
CAS No.: 13544-04-2
Cat. No.: VC4248004
Molecular Formula: C12H9F3N2O4
Molecular Weight: 302.209
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13544-04-2 |
---|---|
Molecular Formula | C12H9F3N2O4 |
Molecular Weight | 302.209 |
IUPAC Name | ethyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate |
Standard InChI | InChI=1S/C12H9F3N2O4/c1-2-21-11(18)9(6-16)8-4-3-7(12(13,14)15)5-10(8)17(19)20/h3-5,9H,2H2,1H3 |
Standard InChI Key | XZCXOZHXSNSXCU-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C#N)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a phenyl ring substituted with nitro () and trifluoromethyl () groups at the 2- and 4-positions, respectively. An ethyl ester () and cyano () group are attached to the adjacent carbon, forming a densely functionalized structure . The SMILES notation \text{CCOC(=O)C(C#N)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]} and InChIKey further elucidate its connectivity .
IUPAC Name
The systematic name, ethyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate, reflects its substituents’ positions and functional groups .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step reactions starting from commercially available precursors like 4-fluoro-3-nitrobenzotrifluoride and ethyl cyanoacetate . Key steps include:
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Nucleophilic Aromatic Substitution: Replacement of the fluorine atom in 4-fluoro-3-nitrobenzotrifluoride with the cyanoacetate moiety under basic conditions .
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Esterification: Formation of the ethyl ester group via reaction with ethanol in the presence of a catalyst.
Table 1: Synthesis Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Substitution | KCO, DMF, 80°C | 75–85 | |
Esterification | HSO, ethanol, reflux | 90–95 |
Industrial Production
Manufacturers like MolCore and Key Organics produce high-purity batches () under ISO-certified conditions, ensuring consistency for research and industrial applications .
Physical and Chemical Properties
Physicochemical Data
The compound is a solid at room temperature with a melting point of 61–62°C and a predicted boiling point of 392.9°C . Its density is approximately 1.407 g/cm³, and it exhibits limited solubility in water but dissolves in polar organic solvents like dimethylformamide (DMF) and dichloromethane .
Table 2: Key Physical Properties
Property | Value | Reference |
---|---|---|
Melting Point | 61–62°C | |
Boiling Point | 392.9°C (predicted) | |
Density | 1.407 g/cm³ | |
Solubility in Water | Insoluble |
Applications in Research and Industry
Pharmaceutical Intermediates
The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable in API synthesis. For example, it serves as a precursor in kinase inhibitors and antiviral agents .
Agrochemical Development
In agrochemicals, the nitro group contributes to herbicidal activity, while the cyano group facilitates binding to biological targets. Derivatives of this compound have shown efficacy against resistant weed strains .
Material Science
The electron-withdrawing nitro and trifluoromethyl groups make it a candidate for synthesizing fluorinated polymers with enhanced thermal stability .
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